5,6-Dimethyl-2-(piperidin-1-ylmethyl)thieno[2,3-d]pyrimidin-4-amine is a chemical compound belonging to the thieno[2,3-d]pyrimidine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of central nervous system disorders and cancer research. It is characterized by a thieno-pyrimidine backbone, which contributes to its pharmacological properties.
The compound can be sourced from various chemical suppliers and is classified under thieno[2,3-d]pyrimidine derivatives. Its molecular formula is C14H20N4S, with a molecular weight of 276.4 g/mol . This classification places it within a broader category of heterocyclic compounds known for their diverse biological activities.
The synthesis of 5,6-dimethyl-2-(piperidin-1-ylmethyl)thieno[2,3-d]pyrimidin-4-amine typically involves multi-step synthetic routes. One common method includes the reaction of 5,6-dimethyl-4-chloro-thieno[2,3-d]pyrimidine with piperidine derivatives under basic conditions. The synthetic pathway may also incorporate microwave-assisted techniques to enhance yields and reduce reaction times.
The molecular structure of 5,6-dimethyl-2-(piperidin-1-ylmethyl)thieno[2,3-d]pyrimidin-4-amine features a thieno[2,3-d]pyrimidine core with two methyl groups at positions 5 and 6 and a piperidinylmethyl substituent at position 2.
The structural representation can be summarized as follows:
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy provide insights into the compound's structure:
5,6-Dimethyl-2-(piperidin-1-ylmethyl)thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.
The mechanism of action for compounds like 5,6-dimethyl-2-(piperidin-1-ylmethyl)thieno[2,3-d]pyrimidin-4-amine often involves interaction with specific biological targets:
In silico studies using molecular docking simulations have suggested potential interactions with targets such as vascular endothelial growth factor receptor 2 (VEGFR-2), indicating its role as a possible anti-cancer agent .
5,6-Dimethyl-2-(piperidin-1-ylmethyl)thieno[2,3-d]pyrimidin-4-amine is typically presented as a solid at room temperature with the following properties:
The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Its reactivity profile allows for further derivatization, making it versatile for medicinal chemistry applications.
5,6-Dimethyl-2-(piperidin-1-ylmethyl)thieno[2,3-d]pyrimidin-4-amine has potential applications in:
The assembly of the thieno[2,3-d]pyrimidine core scaffold leverages microwave-assisted nucleophilic substitution to enhance reaction efficiency and yields. This approach centers on the pivotal 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine intermediate, synthesized from thioketones and α-cyano compounds via Gewald-type reactions. Under microwave irradiation, the chlorinated intermediate undergoes nucleophilic aromatic substitution (SNAr) with primary or secondary amines. Key advantages include: [4] [6]
Table 1: Microwave Parameters for Core Assembly
Intermediate | Amine | Temp (°C) | Time (min) | Yield (%) |
---|---|---|---|---|
4-Chloro-5,6-dimethylthienopyrimidine | Piperidine | 115 | 5 | 72 |
N′-(2-Cyanothienopyridin-3-yl)acetimidamide | 4-Methoxyaniline | 160 | 30 | 78 |
N′-(6-Cyanothienopyrazin-7-yl)acetimidamide | N-Methyl-p-anisidine | 140 | 60 | 59 |
This strategy enables rapid access to diversely functionalized scaffolds critical for downstream modifications. [4] [6]
The introduction of the piperidinylmethyl moiety at the C2 position employs base-catalyzed condensation between 4-chloro intermediates and piperidine derivatives. Critical optimization parameters include: [4] [7]
The mechanism proceeds via SNAr, where the piperidine nitrogen attacks the electron-deficient C2 of the pyrimidine ring. Steric and electronic modulation of the piperidine (e.g., 4-methylpiperidine) influences reaction kinetics—bulky substituents reduce yields by 15–20% due to hindered diffusion. [3] [9]
Table 2: Base-Catalyzed Condensation Conditions
Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Byproducts |
---|---|---|---|---|---|
K₂CO₃ | DMF | 80 | 4 | 90 | <5% Hydrolysis |
NaOH | Ethanol | 70 | 6 | 60 | 20% Dechlorinated product |
Triethylamine | Toluene | 110 | 3 | 75 | 10% Elimination |
The 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine intermediate serves as a linchpin for divergent functionalization routes. Two primary pathways dominate: [4] [9]
Limitations: Requires activated chloro intermediates; fails with electron-donating groups on the pyrimidine ring.
Reductive Amination (Pathway B):
Table 3: Pathway Efficiency Comparison
Parameter | Pathway A (SNAr) | Pathway B (Reductive Amination) |
---|---|---|
Number of Steps | 1 | 3–4 |
Typical Yield | 85–90% | 60–65% |
Byproduct Formation | Low (<5%) | Moderate (10–15%) |
Functional Group Tolerance | Moderate | High |
Scalability | Excellent | Good |
Pathway A dominates industrial synthesis due to simplicity, while Pathway B enables incorporation of non-nucleophilic amines (e.g., sterically hindered N-methylpiperazine). Impurity profiling reveals Pathway A generates <0.5% des-chloro impurities, whereas Pathway B produces 5–8% dialkylated byproducts. [3] [4] [9]
Key Synthesis Insights: Microwave-assisted SNAr optimizes core assembly, base-catalyzed condensation maximizes piperidinylmethyl incorporation, and chloro intermediate pathways balance efficiency vs. versatility. These methodologies enable reproducible, gram-scale synthesis of this pharmacologically significant scaffold.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9